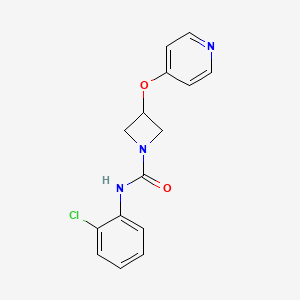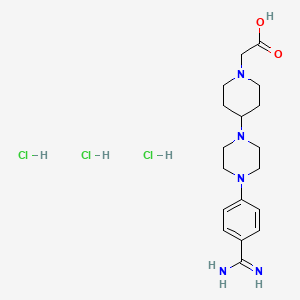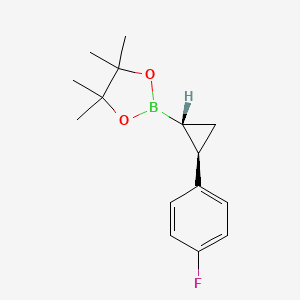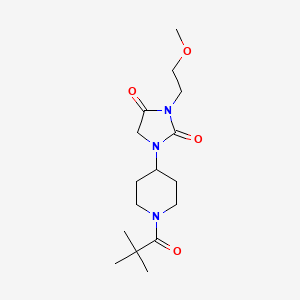
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as ML277, is a potent and selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. ML277 has shown promising results in preclinical studies for the treatment of diseases such as hypertension, glaucoma, and hearing loss. In
Mecanismo De Acción
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is a selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. By inhibiting the Kir7.1 channel, this compound reduces potassium ion transport, which in turn affects fluid and ion transport in the kidney, inner ear, and retina. This results in reduced blood pressure, reduced intraocular pressure, and improved hearing function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce blood pressure, reduce intraocular pressure, and improve hearing function. This compound has also been shown to inhibit fluid secretion in the ciliary body, which is involved in regulating intraocular pressure. Additionally, this compound has been shown to reduce renal tubular salt transport, which is involved in regulating blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in lab experiments is its selectivity for the Kir7.1 channel. This allows researchers to specifically target this channel and study its effects on various physiological processes. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw from. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for the Kir7.1 channel, it may also interact with other channels and proteins, which could confound experimental results.
Direcciones Futuras
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in preclinical studies for the treatment of hypertension, glaucoma, and hearing loss. However, there is still much to be learned about the potential therapeutic applications of this compound. Future research could focus on optimizing the synthesis method for this compound, as well as exploring its potential use in other disease areas. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential off-target effects. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with 2-amino-3-chloropyridine to form 2-chloro-N-(2-chlorophenyl)pyridin-3-amine. This compound is then reacted with ethyl 4-bromobutyrate to form this compound. The final product is obtained through purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the major areas of research is its use for the treatment of hypertension. This compound has been shown to reduce blood pressure in animal models by inhibiting the Kir7.1 channel, which is involved in regulating renal tubular salt transport. This compound has also been studied for its potential use in treating glaucoma, a disease characterized by increased intraocular pressure. In preclinical studies, this compound has been shown to reduce intraocular pressure by inhibiting fluid secretion in the ciliary body. Additionally, this compound has been studied for its potential use in treating hearing loss, as the Kir7.1 channel plays a critical role in regulating potassium ion transport in the inner ear.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEZQXGEPNSSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)
![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)
![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)




![Methyl 5-methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2449421.png)